molecular formula C13H11Cl2N5O4S B182477 Metosulam-5-hydroxy CAS No. 156759-52-3

Metosulam-5-hydroxy

Cat. No.: B182477
CAS No.: 156759-52-3
M. Wt: 404.2 g/mol
InChI Key: VSROZLYMVPRAFL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Metosulam-5-hydroxy involves multiple steps, starting with the preparation of the sulfonanilide core. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Metosulam-5-hydroxy undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Metosulam-5-hydroxy has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study sulfonanilide chemistry and triazolopyrimidine derivatives.

    Biology: Investigated for its effects on plant physiology, including its role in inhibiting amino acid synthesis.

    Medicine: Explored for its potential as a lead compound in the development of new herbicides and pharmaceuticals.

    Industry: Utilized in the formulation of herbicidal products for agricultural use

Mechanism of Action

Metosulam-5-hydroxy exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the synthesis of branched-chain amino acids in plants. The inhibition of AHAS leads to the accumulation of toxic intermediates and the depletion of essential amino acids, ultimately causing plant death .

Comparison with Similar Compounds

Uniqueness: Metosulam-5-hydroxy is unique due to its specific hydroxylation at the 5-position, which enhances its herbicidal activity and selectivity. This structural feature distinguishes it from other similar compounds and contributes to its effectiveness in controlling a wide range of broad-leaved weeds .

Properties

IUPAC Name

N-(2,6-dichloro-3-methylphenyl)-7-methoxy-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N5O4S/c1-6-3-4-7(14)11(10(6)15)19-25(22,23)13-17-12-16-8(21)5-9(24-2)20(12)18-13/h3-5,19H,1-2H3,(H,16,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSROZLYMVPRAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)NS(=O)(=O)C2=NN3C(=CC(=O)NC3=N2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201028259
Record name N-(2,6-Dichloro-3-methylphenyl)-7-methoxy-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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